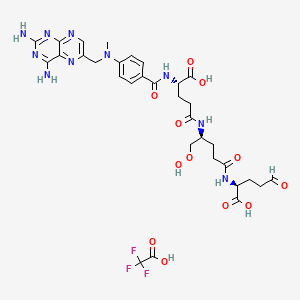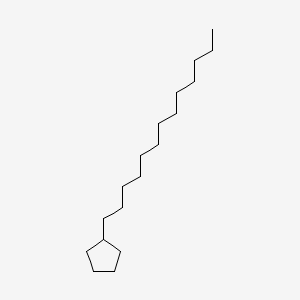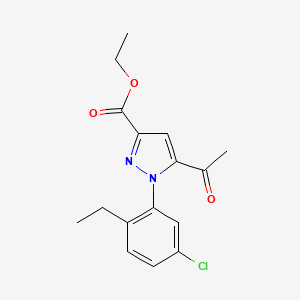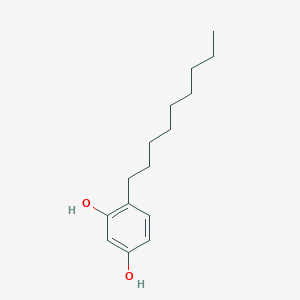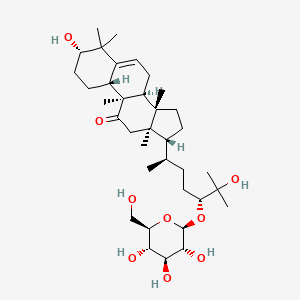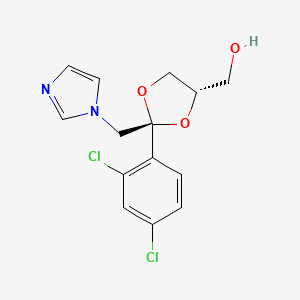
Ketoconazole Impurity 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketoconazole Impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of ketoconazole, an antifungal medication. This impurity is identified by its chemical name, 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. It is important in pharmaceutical research and quality control to ensure the purity and efficacy of ketoconazole formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Impurity 11 involves the reaction of ketoconazole with specific reagents under controlled conditions. One common method involves the hydrolysis of ketoconazole in the presence of caustic soda (sodium hydroxide) and methanol. The reaction mixture is heated to reflux and maintained for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistent yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the impurity levels and ensure compliance with regulatory standards .
化学反应分析
Types of Reactions
Ketoconazole Impurity 11 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water or aqueous solutions leading to the breakdown of the compound.
Oxidation: Reaction with oxidizing agents resulting in the formation of oxidized products.
Reduction: Reaction with reducing agents leading to the formation of reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in methanol.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically results in the formation of simpler organic compounds and inorganic salts .
科学研究应用
Ketoconazole Impurity 11 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for ketoconazole.
Quality Control: Employed in the identification and quantification of impurities in ketoconazole formulations to ensure product safety and efficacy.
Toxicological Studies: Investigated for its potential genotoxic effects and other safety profiles.
Chemical Synthesis: Utilized in the study of reaction mechanisms and the development of new synthetic routes for related compounds.
作用机制
The mechanism of action of Ketoconazole Impurity 11 is closely related to that of ketoconazole. It involves the inhibition of cytochrome P450 enzymes, particularly 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
相似化合物的比较
Similar Compounds
Ketoconazole Impurity 10: Another byproduct in the synthesis of ketoconazole with a similar structure but different functional groups.
Ketoconazole Impurity 12: A related compound with variations in the substituents on the aromatic ring.
Ketoconazole Impurity 13: Differentiated by the presence of additional halogen atoms or other substituents.
Uniqueness
Ketoconazole Impurity 11 is unique due to its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. This structure imparts distinct chemical properties and reactivity compared to other impurities. Its presence and concentration in ketoconazole formulations are critical for ensuring the overall quality and safety of the pharmaceutical product .
属性
分子式 |
C14H14Cl2N2O3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1 |
InChI 键 |
VJZJGRMLFMJRGG-SMDDNHRTSA-N |
手性 SMILES |
C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
规范 SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

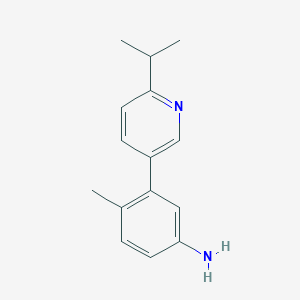

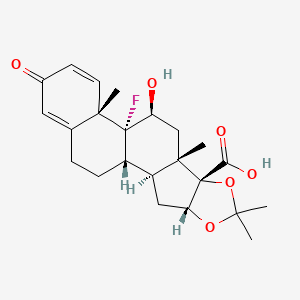
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
